molecular formula C16H13NO B078078 1-benzyl-1H-indole-3-carbaldehyde CAS No. 10511-51-0

1-benzyl-1H-indole-3-carbaldehyde

Cat. No. B078078
CAS RN: 10511-51-0
M. Wt: 235.28 g/mol
InChI Key: OXCITQLDOUGVRZ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-3-carbaldehyde is a chemical compound used as a reactant in various chemical reactions . It is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It is also used for Mannich type coupling with aldehydes and secondary amines .


Synthesis Analysis

1-Benzyl-1H-indole-3-carbaldehyde can be synthesized via Schiff base reaction of appropriate carbaldehyde derivatives with hydroxylamine hydrochloride . In one study, it was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as catalyst .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-1H-indole-3-carbaldehyde is C16H13NO . Its molecular weight is 235.28 .


Chemical Reactions Analysis

1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to access complex molecules .


Physical And Chemical Properties Analysis

1-Benzyl-1H-indole-3-carbaldehyde is a yellow crystalline powder . It has a melting point of 106-108 °C and a predicted boiling point of 439.8±28.0 °C . Its density is predicted to be 1.10±0.1 g/cm3 .

Scientific Research Applications

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-benzyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions (MCRs) which offer access to complex molecules .

Synthesis of Biologically Active Structures

1H-Indole-3-carbaldehyde and its derivatives are used for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Precursor for Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives, including 1-benzyl-1H-indole-3-carbaldehyde, are significant precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Inhibitor of the C-terminal Domain of RNA Polymerase II

1-benzyl-1H-indole-3-carbaldehyde has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Reactant in Nazarov Type Electrocyclization

This compound has been used as a reactant in Nazarov type electrocyclization . This is a type of pericyclic reaction, which is a reaction that involves a cyclic rearrangement of bonding electrons.

Preparation of Inhibitors of Bcl-2 Family of Proteins

1-benzyl-1H-indole-3-carbaldehyde has been used as a reactant in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are important in regulating cell death (apoptosis), and inhibitors can be used in cancer treatment.

Reactant for Mannich Type Coupling with Aldehydes and Secondary Amines

This compound has been used as a reactant for Mannich type coupling with aldehydes and secondary amines . The Mannich reaction is an organic reaction which consists of an amino alkylation of an acidic proton placed next to a carbonyl functional group by formaldehyde and a primary or secondary amine or ammonia.

Mechanism of Action

Target of Action

1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .

Mode of Action

The mode of action of 1-Benzyl-1H-indole-3-carbaldehyde is primarily through its interaction with its targets. It acts as a reactant in various reactions, leading to the formation of biologically active structures . Its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Biochemical Pathways

1-Benzyl-1H-indole-3-carbaldehyde is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Result of Action

The result of the action of 1-Benzyl-1H-indole-3-carbaldehyde is the generation of biologically active structures, including inhibitors of the C-terminal domain of RNA polymerase II and inhibitors of Bcl-2 family of proteins . These structures have potential therapeutic applications in various disease conditions.

Action Environment

The action of 1-Benzyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions in which it participates can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and efficacy can be influenced by storage conditions .

properties

IUPAC Name

1-benzylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCITQLDOUGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294242
Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indole-3-carbaldehyde

CAS RN

10511-51-0
Record name 10511-51-0
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Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzylindole-3-carboxaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carbaldehyde (25.0g, 172 mmol) in tetrahydrofuran (500 mL) cooled to 0° C. with an ice-bath and under an inert atmosphere was slowly added sodium hydride (4.96 g, 207 mmol), such that the temperature of the mixture remained less that 5° C. After complete addition, the mixture was allowed to stir at 0° C. for 15 minutes. To the mixture was added benzyl bromide (35.4 g, 207 mmol). The ice bath was removed and the mixture was allowed to warm to room temperature over 1.5 hours. The mixture was then partitioned between brine and ethyl acetate. The layers were separated and the aqueous layer was extracted with two additional portions of ethyl acetate. The combined organics were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting red solids were dissolved in methylene chloride and the solution was filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure until a precipitate began to form. The product was crystallized out of the solution by the addition of an eight-fold volume of hexane. The red-tinted solid was isolated by vacuum filtration, and the process was repeated one additional time to give 1-benzyl-1H-indole-3-carbaldehyde (38.8 g, 96%) as an off-white powder. 1H NMR (400 MHz, CDCl3); δ 9.98 (s, 1H), 8.32 (m, 1H), 7.71 (s, 1H), 7.34 (m, 6H), 7.18 (m, 2H), 5.36 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
35.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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